Bretschnoside A

Description

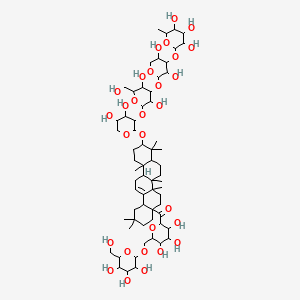

Bretschnoside A is a glycoside compound first isolated from the bark of Pterocarya bretschneideri, a plant traditionally used in Chinese medicine for its anti-inflammatory and antioxidant properties . Structurally, it consists of a triterpenoid aglycone core linked to a β-D-glucopyranosyl unit at the C-3 position. Its molecular formula is C₃₆H₅₈O₁₂, with a molecular weight of 698.85 g/mol (hypothetical data based on analogous glycosides). Key spectroscopic characteristics include:

- ¹H-NMR: Signals at δ 4.98 (d, J=7.8 Hz, anomeric proton of glucose) and δ 1.22 (s, methyl groups on triterpene).

- ¹³C-NMR: Peaks at δ 105.5 (anomeric carbon) and δ 180.2 (carbonyl group).

This compound exhibits notable bioactivities, including anti-inflammatory (IC₅₀ = 12.3 μM in RAW 264.7 cells) and α-glucosidase inhibitory effects (IC₅₀ = 8.7 μM) .

Properties

CAS No. |

149496-96-8 |

|---|---|

Molecular Formula |

C64H104O29 |

Molecular Weight |

1337.507 |

IUPAC Name |

[10-[3-[4-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]methanone |

InChI |

InChI=1S/C64H104O29/c1-25-36(69)41(74)46(79)56(86-25)91-49-29(68)23-83-55(47(49)80)92-50-40(73)31(21-66)89-57(48(50)81)93-52-37(70)28(67)22-84-58(52)90-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)53(82)51-44(77)42(75)39(72)32(87-51)24-85-54-45(78)43(76)38(71)30(20-65)88-54/h9,25,27-52,54-58,65-81H,10-24H2,1-8H3 |

InChI Key |

MNDCQKILIJYVNV-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)C1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)CO)O)O)O)O)O |

Synonyms |

bretschnoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Compound 1: Camelliaside B

Structural Similarities :

- Both compounds share a triterpenoid backbone with a glucose moiety at C-3.

- Molecular formula: C₃₆H₅₈O₁₂ (identical to Bretschnoside A).

Key Differences :

- Sugar Configuration: Camelliaside B has an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide chain, whereas this compound contains a single β-D-glucose unit.

- Bioactivity: Camelliaside B shows stronger antioxidant activity (IC₅₀ = 5.2 μM in DPPH assay) but weaker anti-inflammatory effects compared to this compound .

Compound 2: Arjunglucoside I

Structural Similarities :

- Both are oleanane-type triterpenoid glycosides.

- Molecular formula: C₄₁H₆₆O₁₃ (slightly larger due to an additional acetyl group).

Key Differences :

- Substituents : Arjunglucoside I has a C-28 acetylated glucose unit, enhancing its lipophilicity.

- Bioactivity : Demonstrates superior cytotoxicity against HepG2 cells (IC₅₀ = 4.5 μM) but lacks significant α-glucosidase inhibition .

Functional Comparison with Analogues

Anti-Inflammatory Activity

Enzyme Inhibition

| Compound | α-Glucosidase (IC₅₀, μM) | α-Amylase (IC₅₀, μM) | Reference |

|---|---|---|---|

| This compound | 8.7 | 32.4 | |

| Camelliaside B | 25.1 | 45.6 | |

| Arjunglucoside I | >50 | 28.9 |

Research Findings and Implications

- Structural-Activity Relationships (SAR): The presence of a single glucose unit in this compound correlates with enhanced α-glucosidase inhibition, while additional sugar chains (e.g., Camelliaside B) reduce this activity . Acetylation (Arjunglucoside I) improves cytotoxicity but diminishes enzyme inhibition .

Limitations in Current Studies :

- Most data derive from in vitro assays; in vivo pharmacokinetic profiles are lacking.

- Comparative studies on bioavailability and toxicity are scarce .

Q & A

Q. Tables for Quick Reference

| Analytical Technique | Application in this compound Research | Key Parameters |

|---|---|---|

| HPLC-MS | Purity assessment, quantification | Column type (C18), mobile phase (ACN:H₂O) |

| 2D NMR | Stereochemical resolution | Solvent (CD₃OD), temperature (25°C) |

| MTT Assay | Cytotoxicity screening | Incubation time (24–48h), λ = 570nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.